Cas no 1488022-26-9 (2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid)

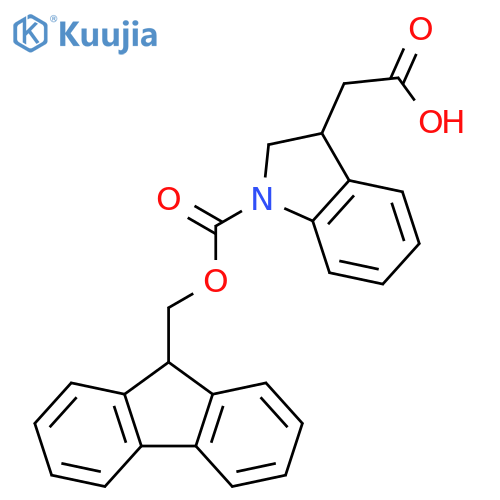

1488022-26-9 structure

商品名:2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS番号:1488022-26-9

MF:C25H21NO4

メガワット:399.438546895981

MDL:MFCD23724743

CID:5170674

PubChem ID:68346796

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid

- 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid

-

- MDL: MFCD23724743

- インチ: 1S/C25H21NO4/c27-24(28)13-16-14-26(23-12-6-5-7-17(16)23)25(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22H,13-15H2,(H,27,28)

- InChIKey: FQXIDPJNYUTXAO-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C2=C(C=CC=C2)C(CC(O)=O)C1

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81476-0.1g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 0.1g |

$1572.0 | 2023-09-02 | ||

| Enamine | EN300-81476-0.25g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 0.25g |

$1642.0 | 2023-09-02 | ||

| Enamine | EN300-81476-10.0g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-81476-5g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 5g |

$5179.0 | 2023-09-02 | ||

| Enamine | EN300-81476-0.5g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 0.5g |

$1714.0 | 2023-09-02 | ||

| Enamine | EN300-81476-1.0g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-81476-0.05g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 0.05g |

$1500.0 | 2023-09-02 | ||

| Enamine | EN300-81476-2.5g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 2.5g |

$3501.0 | 2023-09-02 | ||

| Enamine | EN300-81476-5.0g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-81476-10g |

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid |

1488022-26-9 | 10g |

$7681.0 | 2023-09-02 |

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1488022-26-9 (2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量